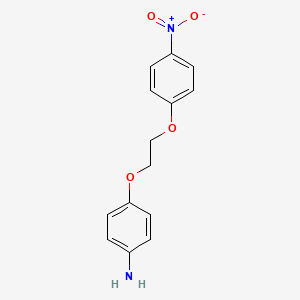
Uridine, 5-(1-propynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 5-(1-propynyl)-: is a modified nucleoside derived from uridine, where a propynyl group is attached to the fifth carbon of the uracil ring. This modification enhances the stability and binding affinity of nucleic acids, making it a valuable component in various biochemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 5-(1-propynyl)- typically involves the alkylation of uridine at the 5-position. One common method includes the use of 5-iodouridine as a starting material, which undergoes a Sonogashira coupling reaction with a terminal alkyne (such as propyne) in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of Uridine, 5-(1-propynyl)- may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Additionally, purification steps like crystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Uridine, 5-(1-propynyl)- can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The uracil ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted uridine derivatives.
Scientific Research Applications
Uridine, 5-(1-propynyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Uridine, 5-(1-propynyl)- exerts its effects involves its incorporation into nucleic acids, where it enhances the stability and binding affinity of RNA and DNA duplexes. This modification can influence various molecular targets and pathways, including:
RNA Stability: Increases the thermal stability of RNA duplexes, making them more resistant to degradation.
Gene Silencing: Enhances the binding affinity of antisense oligonucleotides to their target mRNA, leading to more efficient gene silencing.
Antiviral Activity: Modulates the replication of viral RNA by incorporating into the viral genome and disrupting its function.
Comparison with Similar Compounds
2’-O-methyl-5-(1-propynyl)uridine: Another modified nucleoside with similar stability-enhancing properties.
5-(1-propynyl)-2’-deoxyuridine: A deoxy derivative that also enhances nucleic acid stability.
2’-O-cyanoethyl-5-propynyl-2-thiouridine: Known for its efficient duplex stabilizing properties.
Uniqueness: Uridine, 5-(1-propynyl)- stands out due to its specific modification at the 5-position, which provides a unique combination of enhanced stability and binding affinity. This makes it particularly useful in applications requiring high-affinity nucleic acid interactions .
Properties
CAS No. |
188254-39-9 |
|---|---|
Molecular Formula |
C12H14N2O6 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O6/c1-2-3-6-4-14(12(19)13-10(6)18)11-9(17)8(16)7(5-15)20-11/h4,7-9,11,15-17H,5H2,1H3,(H,13,18,19)/t7-,8-,9-,11-/m1/s1 |
InChI Key |
QLOCVMVCRJOTTM-TURQNECASA-N |
Isomeric SMILES |
CC#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4-Dichlorophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350605.png)
![2-{[5-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13350609.png)

![1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13350621.png)
![6-(3,4-Diethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350629.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13350642.png)
![[2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13350648.png)
![2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B13350652.png)




![Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]-](/img/structure/B13350670.png)

